molecular formula C22H19N5O6 B2598786 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251633-75-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2598786
CAS No.: 1251633-75-6
M. Wt: 449.423
InChI Key: HGSSSPUWYVMUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazolo[4,3-a]pyrazine core fused with a 3-oxo-2H,3H moiety. The triazolopyrazine system is substituted at position 8 with a 3-methoxyphenoxy group and at position 2 with an acetamide linker connected to a 2,3-dihydro-1,4-benzodioxin ring. The benzodioxin moiety enhances lipophilicity and may influence pharmacokinetic properties, while the 3-methoxyphenoxy substituent could modulate electronic and steric interactions with biological targets.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c1-30-15-3-2-4-16(12-15)33-21-20-25-27(22(29)26(20)8-7-23-21)13-19(28)24-14-5-6-17-18(11-14)32-10-9-31-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSSSPUWYVMUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a triazolo-pyrazinyl acetamide. Its molecular formula is C20H22N4O4C_{20}H_{22}N_4O_4, indicating the presence of multiple functional groups that may contribute to its biological activity.

1. Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxin compounds exhibit notable enzyme inhibitory activities. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide have been tested against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. The inhibition of these enzymes suggests potential therapeutic applications in managing these conditions .

Enzyme Inhibitory Activity Reference
α-glucosidaseSignificant inhibition
AcetylcholinesteraseModerate inhibition

2. Antimicrobial Activity

The biological activity of benzodioxin derivatives has also been evaluated for antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains. While specific data on this compound remains limited, the general trend indicates that modifications in the benzodioxin structure can enhance antimicrobial potency .

3. Anticancer Potential

Emerging studies suggest that compounds containing the benzodioxin moiety may exhibit anticancer properties. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. Although direct studies on this specific compound are scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Case Study 1: Enzyme Inhibition in Diabetes Management

A study focused on synthesizing sulfonamide derivatives from benzodioxin highlighted their potential as α-glucosidase inhibitors. The synthesized compounds showed promising results in vitro, indicating their capability to lower blood glucose levels by delaying carbohydrate digestion . This aligns with the expected activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide.

Case Study 2: Antimicrobial Efficacy

Another investigation into similar benzodioxin structures evaluated their effectiveness against Mycobacterium tuberculosis and other pathogens. The results revealed significant inhibitory concentrations for several derivatives, suggesting a potential pathway for developing new antimicrobial agents .

Scientific Research Applications

Antidiabetic Potential

Recent studies have investigated the anti-diabetic properties of compounds related to the benzodioxin structure. For instance, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been shown to exhibit significant inhibition of the α-glucosidase enzyme, which is critical for managing blood glucose levels in diabetic patients. The synthesis of various acetamides incorporating this structure has led to promising results in lowering blood sugar levels in preclinical models .

Anticancer Activity

The compound's structural similarity to known anticancer agents has prompted research into its cytotoxic effects against various cancer cell lines. Studies have demonstrated that related compounds can induce apoptosis and activate caspases in cancer cells, suggesting a potential role as an anticancer agent. Specifically, some derivatives exhibited up to a 10-fold increase in potency compared to established chemotherapeutics like PAC-1 and 5-FU against colon and prostate cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can effectively inhibit acetylcholinesterase and other enzymes related to neurodegenerative diseases such as Alzheimer's disease. This suggests potential applications in developing treatments for cognitive disorders .

Case Study 1: Antidiabetic Activity

In a study published in Tropical Journal of Pharmaceutical Research, researchers synthesized a series of new compounds based on the benzodioxin structure and evaluated their α-glucosidase inhibitory activity. The results indicated that specific derivatives showed significant inhibition comparable to standard drugs used in diabetes management .

Case Study 2: Anticancer Evaluation

A recent investigation into the cytotoxic effects of benzodioxin derivatives revealed that several compounds induced apoptosis in human cancer cell lines. Notably, one derivative demonstrated enhanced caspase activation compared to traditional chemotherapeutic agents. This study highlights the potential for developing novel anticancer therapies based on this compound's structure .

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,3-a]pyrazine Cores

Key Examples:

N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79) Structural Differences: Replaces the benzodioxin-acetamide with a phenyl-2-oxothiazolidine carboxamide. Activity: Demonstrates antiproliferative activity via kinase inhibition, highlighting the role of the carboxamide in target binding .

Antioxidant-conjugated derivatives (e.g., Compound 16 in ) Structural Differences: Substituted with a 3,5-di-tert-butyl-4-hydroxybenzamide group. Activity: Exhibits antioxidant properties due to the phenolic hydroxyl group, contrasting with the target compound’s lack of such substituents .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-a]pyrazine 3-Methoxyphenoxy, benzodioxin-acetamide Underexplored (theoretical)
Compound 79 Triazolo[4,3-a]pyrazine Phenyl-2-oxothiazolidine carboxamide Antiproliferative
Compound 16 () Triazolo[4,3-a]pyrazine Antioxidant benzamide Antioxidant
Benzodioxin-Containing Analogues

Key Examples:

2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Structural Differences: Uses a sulfonamide linker instead of a triazolopyrazine core. Activity: Potent antimicrobial activity (MIC = 8 µg/mL against S. aureus) with low hemolytic activity, emphasizing the benzodioxin’s role in microbial targeting .

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Structural Differences: Replaces triazolopyrazine with a triazole-thioacetamide group.
  • Activity: Undisclosed, but the pyrazine-triazole combination suggests kinase or protease inhibition .

Table 2: Benzodioxin Derivatives Comparison

Compound Functional Group Activity Profile Reference
Target Compound Triazolopyrazine-acetamide Theoretical (unreported)
Compound 7l Sulfonamide Antimicrobial
Triazole-thioacetamide () Triazole-thioacetamide Kinase inhibition (predicted)
Triazolo-Pyridazine Analogues

Key Example: 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine

  • Structural Differences: Pyridazine core instead of pyrazine; lacks the benzodioxin moiety.
  • Activity: Not explicitly reported, but pyridazine derivatives are known for CNS activity due to improved blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis of triazolo-pyrazine derivatives typically involves multi-step reactions. A plausible route includes:

Core Formation : Cyclocondensation of hydrazine derivatives with pyrazine precursors under reflux in ethanol (60–80°C, 12–24 hrs) to form the triazolo-pyrazine core .

Acetamide Coupling : Reacting the core with activated 2-chloroacetamide derivatives in the presence of K₂CO₃ in DMF (room temperature, 6–8 hrs) .

Phenoxy Group Introduction : Nucleophilic aromatic substitution using 3-methoxyphenol under Pd-catalyzed conditions (e.g., Pd(OAc)₂, Xantphos, 100°C, 24 hrs) .
Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Monitor intermediates via TLC/HPLC and adjust stoichiometry to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the triazolo-pyrazine and benzodioxin moieties?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-pyrazine ring (e.g., downfield shifts for NH protons at δ 10–12 ppm) and benzodioxin methylene groups (δ 4.2–4.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Q. How should researchers assess purity and stability during storage?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (>98% purity threshold) .
  • Stability Testing : Store aliquots at 2–8°C in amber vials. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to kinase targets, and what experimental validation is required?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, Aurora kinases). Prioritize compounds with ΔG ≤ -8 kcal/mol .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Compare computational results with in vitro kinase assays (e.g., ADP-Glo™) and cellular IC₅₀ values in cancer lines (e.g., HCT-116, MCF-7) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for kinase inhibition?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Profiling : Use LC-QTOF-MS to detect active/inactive metabolites. Adjust dosing regimens (e.g., sustained-release formulations) if rapid clearance is observed .
  • Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in target tissues via scintillation counting .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzodioxin (e.g., -OCH₃ → -CF₃) and triazolo-pyrazine (e.g., 3-methoxyphenoxy → 4-fluorophenoxy) .
  • Activity Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler™) and assess selectivity ratios (e.g., IC₅₀ target/off-target).
  • Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity. Example SAR table:
Substituent (R)IC₅₀ (nM) EGFRIC₅₀ (nM) VEGFR2Selectivity Index
3-OCH₃12 ± 1.2450 ± 3237.5
4-F8 ± 0.9600 ± 4575.0
  • Mechanistic Follow-Up : Perform Western blotting (phospho-EGFR/VEGFR2) in cell lines to confirm target modulation .

Methodological Notes

  • Synthetic Challenges : Avoid prolonged exposure to light/moisture during benzodioxin synthesis to prevent ring-opening .
  • Data Reproducibility : Use standardized assay protocols (e.g., NIH/ATP guidelines) and report p-values with Bonferroni correction for multi-target screens .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity studies during preclinical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.